molecular formula C10H12N2S B11826162 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol

Cat. No.: B11826162
M. Wt: 192.28 g/mol
InChI Key: MGAZHRACNQXSMC-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol is a heterocyclic compound that features a pyridine ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol typically involves the condensation of pyridine derivatives with pyrrolidine derivatives. One common method involves the reaction of 4-methyl-2-thiopyridine with 3,4-dihydro-2H-pyrrole under specific conditions to form the desired compound . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridine compounds

Scientific Research Applications

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol include:

Uniqueness

The uniqueness of this compound lies in its combined pyridine and pyrrolidine ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-1H-pyridine-2-thione

InChI

InChI=1S/C10H12N2S/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

MGAZHRACNQXSMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC=C1C2=NCCC2

Origin of Product

United States

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